Cas no 2228344-35-0 (1-(4-methoxynaphthalen-1-yl)cyclopropan-1-ol)

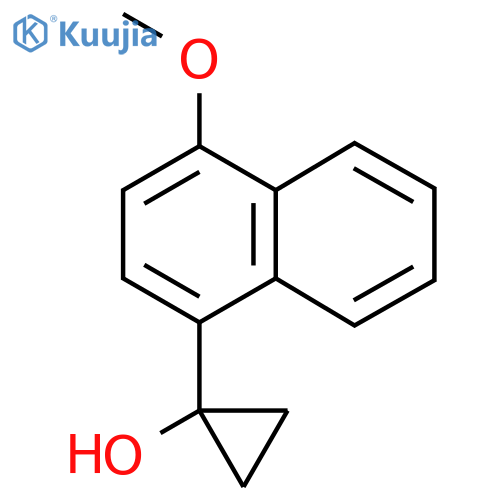

2228344-35-0 structure

商品名:1-(4-methoxynaphthalen-1-yl)cyclopropan-1-ol

1-(4-methoxynaphthalen-1-yl)cyclopropan-1-ol 化学的及び物理的性質

名前と識別子

-

- 1-(4-methoxynaphthalen-1-yl)cyclopropan-1-ol

- 2228344-35-0

- EN300-1784921

-

- インチ: 1S/C14H14O2/c1-16-13-7-6-12(14(15)8-9-14)10-4-2-3-5-11(10)13/h2-7,15H,8-9H2,1H3

- InChIKey: FHYGMJHELLEOQU-UHFFFAOYSA-N

- ほほえんだ: OC1(C2=CC=C(C3C=CC=CC2=3)OC)CC1

計算された属性

- せいみつぶんしりょう: 214.099379685g/mol

- どういたいしつりょう: 214.099379685g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 260

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 29.5Ų

1-(4-methoxynaphthalen-1-yl)cyclopropan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1784921-2.5g |

1-(4-methoxynaphthalen-1-yl)cyclopropan-1-ol |

2228344-35-0 | 2.5g |

$1931.0 | 2023-09-19 | ||

| Enamine | EN300-1784921-10.0g |

1-(4-methoxynaphthalen-1-yl)cyclopropan-1-ol |

2228344-35-0 | 10g |

$4236.0 | 2023-06-02 | ||

| Enamine | EN300-1784921-0.1g |

1-(4-methoxynaphthalen-1-yl)cyclopropan-1-ol |

2228344-35-0 | 0.1g |

$867.0 | 2023-09-19 | ||

| Enamine | EN300-1784921-0.05g |

1-(4-methoxynaphthalen-1-yl)cyclopropan-1-ol |

2228344-35-0 | 0.05g |

$827.0 | 2023-09-19 | ||

| Enamine | EN300-1784921-0.25g |

1-(4-methoxynaphthalen-1-yl)cyclopropan-1-ol |

2228344-35-0 | 0.25g |

$906.0 | 2023-09-19 | ||

| Enamine | EN300-1784921-1.0g |

1-(4-methoxynaphthalen-1-yl)cyclopropan-1-ol |

2228344-35-0 | 1g |

$986.0 | 2023-06-02 | ||

| Enamine | EN300-1784921-0.5g |

1-(4-methoxynaphthalen-1-yl)cyclopropan-1-ol |

2228344-35-0 | 0.5g |

$946.0 | 2023-09-19 | ||

| Enamine | EN300-1784921-5g |

1-(4-methoxynaphthalen-1-yl)cyclopropan-1-ol |

2228344-35-0 | 5g |

$2858.0 | 2023-09-19 | ||

| Enamine | EN300-1784921-10g |

1-(4-methoxynaphthalen-1-yl)cyclopropan-1-ol |

2228344-35-0 | 10g |

$4236.0 | 2023-09-19 | ||

| Enamine | EN300-1784921-5.0g |

1-(4-methoxynaphthalen-1-yl)cyclopropan-1-ol |

2228344-35-0 | 5g |

$2858.0 | 2023-06-02 |

1-(4-methoxynaphthalen-1-yl)cyclopropan-1-ol 関連文献

-

Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

2228344-35-0 (1-(4-methoxynaphthalen-1-yl)cyclopropan-1-ol) 関連製品

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量